rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
rac-methyl (1R,3S,6S)-7-oxabicyclo[410]heptane-3-carboxylate is a bicyclic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an epoxide in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
rac-methyl (1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxylate: Similar bicyclic structure but contains a nitrogen atom in place of the oxygen atom in the oxirane ring.
rac-(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate: Contains a bromine atom instead of the oxirane ring.
rac-(1R,6S,7R)-7-(Methoxymethyl)-3-azabicyclo[4.1.0]heptane: Features a methoxymethyl group and a nitrogen atom in the bicyclic structure.
Uniqueness
rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications.
Biological Activity
Overview
rac-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound notable for its unique structural features, including an oxirane ring fused to a cyclohexane ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in organic synthesis.
- Molecular Formula : C8H12O3
- Molecular Weight : 156.18 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxirane ring can undergo ring-opening reactions, generating reactive intermediates that can modify biological molecules such as proteins and nucleic acids. This reactivity suggests potential roles in enzyme-catalyzed reactions and modulation of biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic diseases.
Antimicrobial Studies
In a study exploring the antimicrobial properties of various bicyclic compounds, this compound demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a lead structure for the development of new antimicrobial agents.
Enzyme Inhibition Assays
Another study focused on the enzyme inhibition capabilities of this compound against key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound exhibited competitive inhibition with IC50 values reported as follows:
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 10 |
Butyrylcholinesterase | 15 |
These findings indicate its potential utility in treating conditions related to cholinergic dysfunctions.
Properties
IUPAC Name |
methyl (1S,3R,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3/t5-,6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKUFZYSPBMAY-QYNIQEEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(C1)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H]2[C@H](C1)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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